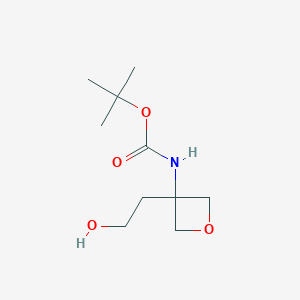

2-(3-(Boc-amino)-oxetan-3-yl)ethanol

Übersicht

Beschreibung

2-(3-(Boc-amino)-oxetan-3-yl)ethanol is a compound that contains a Boc-protected amino group . Boc, or tert-butyl carbamate, is a protecting group used in organic synthesis. It is particularly useful for protecting amino functions, which often occur in the synthesis of multifunctional targets . The Boc group can be cleaved by mild acidolysis .

Synthesis Analysis

The synthesis of compounds containing Boc-protected amino groups involves the conversion of an amino function to tert-butyl carbamate . This process, known as Boc-protection, was introduced in the late fifties and has since become a common method in peptide synthesis . Over time, better reagents and methods for the preparation of Boc-amino acids have been developed .Molecular Structure Analysis

The molecular structure of Boc-protected compounds has been studied using X-ray crystallography . These studies have shown evidence for strong interaction between the acyl and Boc-substituents with nitrogen .Chemical Reactions Analysis

Boc-protected amino groups play a pivotal role in the synthesis of multifunctional targets . They are unique because they can accommodate two such groups . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-protected compounds depend on the specific compound. For example, N-Boc-ethanolamine is a viscous liquid with a refractive index of 1.449 and a density of 1.042 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Characterization

Oxetanyl Compounds in Heterocyclic Synthesis

- The synthesis of oxetanyl compounds, including those similar to "2-(3-(Boc-amino)-oxetan-3-yl)ethanol," has been explored for generating spiro and fused saturated heterocycles. These compounds undergo addition reactions with alkynyl-, allyl-, allenyl-, and vinylpotassium trifluoroborates, leading to a diverse set of heterocycles through cyclization processes (Brady & Carreira, 2015).

Protective Group Chemistry

- The role of Boc (tert-butoxycarbonyl) as a protective group in synthetic chemistry is significant. Studies have shown the synthesis of Boc-protected thio-1,3,4-oxadiazol-2-yl derivatives, emphasizing the characterization and application potential of such compounds in industrial settings. These studies involve comprehensive NMR, IR, and mass spectrometry analyses to understand the chemical structure and properties of synthesized compounds (Shafi, Rajesh, & Senthilkumar, 2021).

Advanced Material Synthesis

- Boc-amino-oxetanyl compounds have been implicated in the preparation and characterization of materials with potential application in photoelectronic devices. The structural and optical properties of these materials are explored through techniques like powder XRD and photoluminescence spectroscopy, indicating their good thermal stability and potential use in various technological applications (Shafi, Rajesh, & Senthilkumar, 2021).

Wirkmechanismus

Safety and Hazards

Safety and hazards associated with Boc-protected compounds depend on the specific compound. For example, 2-(Boc-amino)ethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(2-hydroxyethyl)oxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-10(4-5-12)6-14-7-10/h12H,4-7H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDDKWBHLWATRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(Boc-amino)-oxetan-3-yl)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1377546.png)

![2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1377547.png)

![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl](/img/structure/B1377550.png)

![5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1377556.png)

![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/structure/B1377558.png)